molecular formula C24H20ClN3O3S B2801708 N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-33-1

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2801708
CAS No.: 421593-33-1
M. Wt: 465.95
InChI Key: XFHZIGWVUYMFQC-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline family, characterized by a bicyclic aromatic core with a sulfur-containing substituent at position 2 (sulfanylidene) and a ketone group at position 4. Key structural features include:

  • Position 3: A 4-methoxyphenyl group, contributing electron-donating properties and moderate lipophilicity.
  • The sulfanylidene and 4-oxo groups are critical for hydrogen bonding and structural rigidity, common in kinase inhibitors and anticancer agents .

Properties

CAS No.

421593-33-1

Molecular Formula

C24H20ClN3O3S

Molecular Weight

465.95

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H20ClN3O3S/c1-31-19-9-7-18(8-10-19)28-23(30)20-11-4-16(14-21(20)27-24(28)32)22(29)26-13-12-15-2-5-17(25)6-3-15/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,32)

InChI Key

XFHZIGWVUYMFQC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2-aminobenzamide with 4-chlorophenylacetic acid under acidic conditions to form the quinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The chlorophenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

The compound N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, derivatives of quinazoline have shown effectiveness against breast cancer and leukemia cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activities against a range of pathogens. These compounds have been tested against both Gram-positive and Gram-negative bacteria, demonstrating inhibition of bacterial growth, which suggests their potential use as antibiotic agents .

Anticonvulsant Effects

The anticonvulsant properties of quinazoline derivatives have been documented, with some studies suggesting that modifications to the quinazoline ring can enhance efficacy against seizure disorders. The specific compound may exhibit similar properties, making it a candidate for further exploration in the treatment of epilepsy .

Anti-inflammatory Activity

Quinazoline derivatives are also known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Activity

In a study published by Khalil et al., various quinazoline derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics. The specific compound demonstrated significant inhibition of cell proliferation in breast cancer models .

Case Study 2: Antimicrobial Testing

A comprehensive screening of quinazoline derivatives was conducted by Gawad et al., where this compound was evaluated against several bacterial strains. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methoxyphenyl groups may enhance binding affinity and selectivity. The sulfanylidene group can participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Structural Modifications in Quinazoline Derivatives

The table below highlights structural variations and hypothesized effects:

Compound Name / ID Core Structure Position 3 Substituent Position 7 Substituent Key Hypothesized Properties
Target Compound Quinazoline 4-Methoxyphenyl N-[2-(4-chlorophenyl)ethyl]carboxamide High lipophilicity (logP ~4.2*); moderate solubility
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide Quinazoline (dihydro) Oxolan-2-ylmethyl N-cyclopentylcarboxamide Reduced logP (~3.8*) due to oxolan’s polarity; enhanced solubility
4-{[2-({2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-oxo-3(4H)-quinazolinyl]methyl}-N-(tetrahydro-2-furanylmethyl)cyclohexanecarboxamide Quinazoline Ethoxyphenyl (amide-linked) N-(tetrahydrofuranmethyl)cyclohexanecarboxamide Increased steric bulk; ethoxy may enhance metabolic stability
N-Butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide Quinazoline 4-Chlorobenzyl N-butan-2-ylcarboxamide Lower molecular weight; reduced lipophilicity (logP ~3.5*)

*Estimated using fragment-based methods.

Substituent Effects on Pharmacological Properties

  • 4-Methoxyphenyl vs. Ethoxyphenyl : The methoxy group in the target compound offers a balance between electron donation and moderate lipophilicity. Ethoxy substituents (e.g., in ) may increase lipophilicity but reduce metabolic stability due to slower demethylation .
  • 4-Chlorophenethyl vs.
  • Sulfanylidene vs. Oxidanylidene : Sulfanylidene (C=S) in the target compound provides stronger hydrogen-bond acceptor capacity compared to oxidanylidene (C=O) derivatives, influencing binding kinetics .

Research Findings and Implications

Structural Insights from Crystallography

  • SHELX software (e.g., SHELXL) has been pivotal in resolving quinazoline crystal structures, confirming the planar geometry of the core and substituent orientations .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known by its chemical identifier CAS 421593-33-1, is a compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article examines the biological activity of this specific compound, focusing on its pharmacological profiles, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Core Structure: Quinazoline ring system
  • Substituents:
    • A 4-chlorophenyl ethyl group
    • A 4-methoxyphenyl group
    • A carboxamide functional group

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that quinazoline derivatives can possess significant antimicrobial properties. For instance, a related compound, 2-(4-chlorophenyl)-4-(4-methoxyphenyl)quinazoline (CMQ), was tested against Microcystis aeruginosa, where it exhibited growth inhibition with an EC50 of 1.93 ± 0.19 mg/L. The study suggested that oxidative stress might be a mechanism of toxicity associated with high concentrations of CMQ, leading to decreased photosystem II efficiency and increased expression of stress-related genes .

Antioxidant Properties

Quinazoline derivatives have also been evaluated for their antioxidant capabilities. Research highlighted that certain structural modifications could enhance antioxidant activity, suggesting that the presence of hydroxyl groups in conjunction with methoxy substituents significantly contributes to this property .

Case Study: Antimicrobial Efficacy

A recent study synthesized various quinazoline derivatives and assessed their antimicrobial efficacy using the Agar well diffusion method. Among the synthesized compounds, those structurally similar to N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene exhibited moderate to strong activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds demonstrated inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli .

Docking Studies

Molecular docking studies revealed insights into the interaction of these compounds with biological targets, including enzymes involved in bacterial resistance mechanisms. The binding affinities indicated potential for these compounds to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Data Summary

Biological Activity Effect Reference
AntimicrobialModerate to strong against various strains
AntioxidantEnhanced by hydroxyl and methoxy groups
Toxicity MechanismInduces oxidative stress in cyanobacteria

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, and how is its structure confirmed?

  • Methodological Answer : Synthesis involves multi-step reactions starting with condensation of substituted benzaldehydes (e.g., 4-chlorophenyl and 4-methoxyphenyl derivatives) to form intermediates, followed by cyclization and sulfanylidene incorporation. Key steps include:

  • Use of polar aprotic solvents (e.g., DMF, dioxane) and catalysts (e.g., ZnCl₂, p-toluenesulfonic acid) to enhance reaction efficiency .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and structural confirmation using 1H^1H-/13C^{13}C-NMR spectroscopy and high-resolution mass spectrometry (HRMS) .

Q. How can researchers ensure purity and structural fidelity of the compound during synthesis?

  • Methodological Answer :

  • Purity : Employ gradient recrystallization using solvent pairs (e.g., ethyl acetate/hexane) and validate via HPLC (>95% purity threshold) .
  • Structural Confirmation : Use 1H^1H-NMR to verify substituent integration ratios (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) and IR spectroscopy to confirm sulfanylidene (C=S) stretches near 1200 cm1^{-1} .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating potential .
  • Anticancer Profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer :

  • Parameter Screening : Use design-of-experiments (DoE) approaches to test variables (temperature, solvent ratios, catalyst loading). For example, increasing reaction temperature to 80–90°C improves cyclization efficiency but may require inert atmospheres to prevent oxidation .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution in quinazoline core formation, reducing side products .

Q. How should conflicting data on biological activity between studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate initial findings using alternative methods (e.g., flow cytometry for apoptosis vs. MTT for viability).
  • Structural Reanalysis : Compare batch-specific NMR/HRMS data to rule out impurities or stereochemical variations .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding affinity to purported targets (e.g., kinase enzymes) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like EGFR or tubulin .
  • In Vitro/In Vivo Correlation : Validate computational predictions with kinase inhibition assays and xenograft models .

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